Cedkathryn A

Description

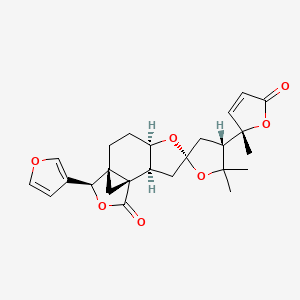

Structure

3D Structure

Properties

Molecular Formula |

C25H28O7 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(1S,2S,3'S,4S,6R,9S,10R)-10-(furan-3-yl)-2',2'-dimethyl-3'-[(2S)-2-methyl-5-oxofuran-2-yl]spiro[5,11-dioxatetracyclo[7.3.1.01,9.02,6]tridecane-4,5'-oxolane]-12-one |

InChI |

InChI=1S/C25H28O7/c1-21(2)17(22(3)7-5-18(26)31-22)11-24(32-21)10-15-16(30-24)4-8-23-13-25(15,23)20(27)29-19(23)14-6-9-28-12-14/h5-7,9,12,15-17,19H,4,8,10-11,13H2,1-3H3/t15-,16-,17+,19+,22+,23-,24+,25-/m1/s1 |

InChI Key |

ZLKNSNBMQLJCPU-SQXGZNBCSA-N |

Isomeric SMILES |

C[C@]1(C=CC(=O)O1)[C@H]2C[C@]3(C[C@@H]4[C@H](O3)CC[C@@]56[C@@]4(C5)C(=O)O[C@H]6C7=COC=C7)OC2(C)C |

Canonical SMILES |

CC1(C(CC2(O1)CC3C(O2)CCC45C3(C4)C(=O)OC5C6=COC=C6)C7(C=CC(=O)O7)C)C |

Synonyms |

cedkathryn A |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution of Cedkathryn a

Botanical Source: Cedrelopsis gracilis (Ptaeroxylaceae)

Cedkathryn A is a secondary metabolite produced by Cedrelopsis gracilis, a species belonging to the Ptaeroxylaceae family. prota4u.orgmdpi.comsurrey.ac.uk This family of flowering plants is primarily found in Africa and Madagascar.

Cedrelopsis gracilis is a tree species endemic to the western regions of Madagascar. theferns.info It is typically found in dry woodland habitats. theferns.info The genus Cedrelopsis itself is comprised of eight species of shrubs and trees, all of which are found in the deciduous and xerophyllous forests of Madagascar. wikipedia.org The tree is characterized by its bark, which has a patchwork of grey, yellow, and brownish blotches, and gives off an acidic odor when cut. mikepalmer.co.uk Its leaves are alternate and parapinnate, with 11-15 leaflets. mikepalmer.co.uk

Various species of the Cedrelopsis genus hold significant value in the traditional medicine systems of Madagascar. The bark of Cedrelopsis grevei, a related species, is widely used to prepare extracts for treating a range of ailments including cough, asthma, tuberculosis, pneumonia, diabetes, diarrhea, abdominal pain, and rheumatism. prota4u.orgpfaf.org It is also used as a general tonic to improve physical and mental fitness. pfaf.org The bark and leaves of C. grevei are also used to produce an essential oil for massage to relieve muscular fatigue and fever. pfaf.orgwikipedia.org The wood of Cedrelopsis species is also valued for its durability and resistance to insects, making it a sought-after material for construction and firewood. mikepalmer.co.ukpfaf.org The bark of Cedrelopsis gracilis specifically is used in traditional remedies against fever. mikepalmer.co.uk

Extraction Methodologies for Plant Secondary Metabolites

The isolation of this compound, like many other secondary metabolites, involves a multi-step process beginning with the extraction from the plant material.

The stem bark of Cedrelopsis gracilis is the primary source for the extraction of this compound. prota4u.orgmdpi.comsurrey.ac.uk In the broader context of phytochemistry, the choice of plant part is crucial as the concentration and profile of secondary metabolites can vary significantly between the roots, stems, leaves, and flowers. For many trees, including those of the Cedrelopsis genus, the bark serves as a rich reservoir of bioactive compounds. researchgate.net

The initial step in isolating this compound involves the extraction of the dried and powdered stem bark with a suitable solvent. Research on related compounds from Cedrelopsis grevei has utilized hexane (B92381) as a solvent for the extraction of triterpenoid (B12794562) derivatives from the stem bark. researchgate.net The general process for extracting secondary metabolites from bark involves washing and grinding the bark to increase the surface area for efficient extraction. celignis.com The choice of solvent is critical and is based on the polarity of the target compounds. For pentanortriterpenoids like this compound, a non-polar or semi-polar solvent is typically employed. The optimization of extraction conditions, such as temperature and extraction time, is essential to maximize the yield of the desired compound while minimizing the co-extraction of undesirable substances.

Chromatographic Purification Strategies for this compound

Following the initial extraction, the crude extract containing a mixture of compounds undergoes a series of chromatographic separations to isolate this compound in its pure form. While the specific details of the chromatographic purification of this compound are not extensively documented in the public domain, the general approach for purifying pentanortriterpenoids involves a combination of different chromatographic techniques.

Typically, the crude extract is first subjected to column chromatography over silica (B1680970) gel. This technique separates the compounds based on their polarity. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound. Further purification of the enriched fractions may be achieved through preparative high-performance liquid chromatography (HPLC), which offers higher resolution and is capable of separating structurally similar compounds. The purification of related compounds from Cedrelopsis has involved techniques such as preparative thin-layer chromatography. researchgate.net The final pure compound's structure is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Countercurrent Chromatography and Other Advanced Separation Methods

While classical liquid-solid chromatography is effective, advanced techniques such as Countercurrent Chromatography (CCC) offer powerful alternatives for the separation of natural products like limonoids. nih.gov CCC is a form of liquid-liquid partition chromatography where the stationary phase is liquid, eliminating the irreversible adsorption that can occur with solid supports like silica gel. nih.gov This method is particularly well-suited for separating moderately polar compounds found in complex plant extracts.

The use of High-Performance Countercurrent Chromatography (HPCCC) has been successfully applied to the isolation of various coumarins and other secondary metabolites from plant sources. nih.gov Although the specific application of CCC for the purification of this compound has not been documented, it represents a highly relevant and advanced separation method for this class of compounds.

Co-occurrence with Related Compounds in Cedrelopsis gracilis

This compound does not occur in isolation. The phytochemical investigation of Cedrelopsis gracilis stem bark revealed its presence alongside a suite of structurally related limonoids and other distinct classes of secondary metabolites. surrey.ac.ukresearchgate.net

Isolation of Cedkathryn B and Other Limonoid Derivatives

During the isolation of this compound, a closely related novel pentanortriterpenoid, Cedkathryn B, was also discovered and purified from the same plant material. surrey.ac.ukresearchgate.net The simultaneous occurrence of these compounds is common in biosynthetic pathways, where minor variations in enzymatic steps lead to a family of related structures. The genus Cedrelopsis is a known source of unusual limonoids; for instance, the related species Cedrelopsis grevei has yielded other limonoids such as cedmiline and cedashnine. researchgate.net

Co-isolation of Prenylated Coumarins and Other Secondary Metabolites

Beyond other limonoids, the stem bark of Cedrelopsis gracilis is also rich in other classes of natural products. Research has confirmed the co-isolation of three known prenylated coumarins alongside this compound and B. surrey.ac.ukbiocrick.com Additionally, the genus is known for producing prenylated chromones, another class of phenolic compounds. researchgate.net

Structural Elucidation and Stereochemical Assignment of Cedkathryn a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone technique for deciphering the intricate structure of Cedkathryn A. researchgate.net By analyzing the magnetic properties of its atomic nuclei, researchers could piece together the compound's carbon framework and the spatial arrangement of its hydrogen atoms. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was essential to assemble the complete structural puzzle.

¹H NMR Spectral Analysis and Proton Connectivity

The ¹H NMR spectrum provides fundamental information about the chemical environment of each proton in a molecule. For a complex molecule like this compound, the spectrum would display a wide array of signals, each characterized by its chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Detailed analysis of these parameters allows for the initial identification of different types of protons, such as those on methyl groups, methylenes, methines, and those attached to carbons bearing heteroatoms. The coupling constants (J-values), derived from the signal splitting, reveal the connectivity between adjacent protons, forming the basis for constructing molecular fragments. While the specific ¹H NMR data for this compound is not publicly available, an illustrative table for a representative pentanortriterpenoid is shown below to demonstrate the type of data obtained.

Table 1: Illustrative ¹H NMR Data for a Representative Pentanortriterpenoid. Note: This table is for demonstration purposes only. The actual spectral data for this compound is not available in the public domain.

¹³C NMR Spectral Analysis and Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical nature (e.g., C, CH, CH₂, CH₃, C=O, C=C). The chemical shift of each carbon signal is indicative of its electronic environment and hybridization state. For instance, carbonyl carbons typically resonate far downfield (170-220 ppm), while sp³-hybridized carbons appear at higher fields.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) signals, which is crucial for building the carbon backbone of the molecule. The combination of ¹H and ¹³C NMR data provides a powerful tool for assigning every atom within the molecular structure.

Table 2: Illustrative ¹³C NMR Data for a Representative Pentanortriterpenoid. Note: This table is for demonstration purposes only. The actual spectral data for this compound is not available in the public domain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Correlation

While 1D NMR spectra provide a list of signals, 2D NMR experiments reveal the connections between them, which is indispensable for assembling the structure of a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum connect these coupled protons, allowing for the tracing of proton-proton spin systems throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, enabling definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This information bridges gaps between the spin systems identified by COSY and connects quaternary carbons (which have no attached protons) to the rest of the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is vital for determining the relative stereochemistry and conformation of the molecule.

Together, these 2D NMR experiments provide an unambiguous roadmap to the complete planar structure and relative stereochemistry of this compound.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the exact molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular mass of this compound. Unlike low-resolution MS, HRMS can measure mass to several decimal places. This high degree of accuracy allows for the calculation of a unique elemental formula. For this compound, the HRMS data would have provided a measured m/z value that corresponds to only one possible combination of carbon, hydrogen, and oxygen atoms, thus establishing its definitive molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. measurlabs.comrsc.org This method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique IR spectrum. rsc.org

For a complex molecule like this compound, the IR spectrum would be expected to display a series of absorption bands indicative of its core structure. While specific experimental data for this compound's IR spectrum is not detailed in the available research, a typical analysis would involve identifying characteristic peaks. For instance, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. Carbonyl (C=O) groups, such as those in esters or ketones which are common in limonoids, would exhibit strong, sharp absorptions between 1750-1650 cm⁻¹. The presence of C-O stretching vibrations, typically found in ethers and esters, would appear in the 1300-1000 cm⁻¹ region. Alkane C-H stretches are expected just below 3000 cm⁻¹.

A hypothetical IR data table for a compound with the structural features of a limonoid like this compound is presented below to illustrate the type of information obtained.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~3450 | Broad | O-H Stretch (Alcohol) |

| ~2950 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1735 | Strong | C=O Stretch (Ester/Lactone) |

| ~1640 | Weak | C=C Stretch (Alkene) |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~1160 | Medium | C-O Stretch (Ether/Alcohol) |

This table is illustrative and not based on experimentally reported data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. technologynetworks.commsu.edu A chromophore is a part of a molecule that absorbs light in the UV-Vis region. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. technologynetworks.com

The UV-Vis spectrum of this compound would be instrumental in identifying any conjugated π-electron systems within its structure. The wavelength of maximum absorbance (λmax) is characteristic of a particular chromophore. For example, conjugated dienes typically absorb around 215-250 nm, while more extended conjugated systems absorb at longer wavelengths. The presence of α,β-unsaturated carbonyl groups, a common feature in limonoids, would give rise to characteristic absorptions.

While the specific λmax values for this compound are not available in the provided search results, a hypothetical data table is shown below to demonstrate how UV-Vis data is typically presented.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol | ~210 | ~10,000 | π → π |

| Methanol | ~280 | ~50 | n → π |

This table is illustrative and not based on experimentally reported data for this compound.

The π → π* transition is typically of high intensity and corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital in a conjugated system. The n → π* transition, which is of lower intensity, involves the excitation of a non-bonding electron (e.g., from an oxygen atom) to a π* antibonding orbital. The analysis of the UV-Vis spectrum thus helps to confirm the presence and extent of conjugation within the molecular framework of this compound. reddit.com

Chiroptical Methods for Absolute Stereochemistry Determination

Determining the absolute stereochemistry of a chiral molecule is a critical aspect of its structural elucidation. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are essential for this purpose. unipi.it

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. encyclopedia.pub It measures the difference in absorption of left and right circularly polarized light by a chromophore that is in a chiral environment. unipi.itencyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chromophore.

For this compound, the determination of its absolute stereochemistry was accomplished through the use of ECD calculations. researchgate.net This modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for possible stereoisomers using computational methods like time-dependent density functional theory (TD-DFT). nih.gov The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. This method is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained.

A representative, though hypothetical, table of ECD data is provided below.

| Wavelength (nm) | Cotton Effect (Δε) |

| 295 | +2.5 |

| 240 | -5.0 |

This table is illustrative and not based on experimentally reported data for this compound.

The signs and magnitudes of the Cotton effects in the ECD spectrum provide a stereochemical fingerprint of the molecule, allowing for a definitive assignment of its absolute configuration. chiralabsxl.com

Optical Rotation Measurements

Optical rotation is the oldest chiroptical technique and measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. researchgate.netuwm.edu.pl The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent. wisdomlib.org A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation signifies counter-clockwise rotation. libretexts.org

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization involves the transformation of a molecule into a related compound through a chemical reaction. researchgate.net This technique can be employed for several purposes in structural elucidation, such as introducing a chromophore to facilitate analysis by UV-Vis or ECD spectroscopy, or to create a more volatile or stable derivative for analysis by mass spectrometry or gas chromatography. mdpi.comddtjournal.com Derivatization can also be used to confirm the presence of certain functional groups by observing the expected chemical changes. nih.gov

Similarly, chemical degradation involves breaking down a complex molecule into smaller, more easily identifiable fragments. By determining the structures of these fragments, it is possible to deduce the structure of the original molecule. While these classical methods are often supplanted by modern spectroscopic techniques, they can still provide invaluable confirmatory evidence for complex structures.

There is no information in the provided search results to suggest that chemical derivatization or degradation studies were necessary for the structural elucidation of this compound, likely due to the power of the modern spectroscopic and computational methods employed.

Computational Chemistry and Density Functional Theory (DFT) in Structural Verification

Computational chemistry has become an indispensable tool in modern natural product chemistry, providing deep insights into molecular structure and properties. nih.gov Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ukm.myresearchgate.net In the context of structural elucidation, DFT is widely used to calculate various molecular properties, such as optimized geometries, spectroscopic parameters (NMR chemical shifts, IR frequencies), and thermodynamic stabilities of different possible isomers. mdpi.com

As mentioned previously, the absolute stereochemistry of this compound was determined with the aid of electronic circular dichroism (ECD) calculations. researchgate.net These calculations are performed using time-dependent DFT (TD-DFT). The process typically involves:

Proposing plausible stereoisomers based on other spectroscopic data (e.g., NMR).

Performing geometry optimizations for each isomer using DFT to find their low-energy conformations.

Calculating the theoretical ECD spectrum for each low-energy conformer using TD-DFT.

Generating a Boltzmann-averaged ECD spectrum for each isomer based on the relative energies of its conformers.

Comparing the calculated spectra to the experimental ECD spectrum to identify the correct stereoisomer.

This powerful synergy between experimental and computational methods provides a high degree of confidence in the assigned structure, even for molecules with numerous stereocenters like this compound.

Detailed Structural Characterization and Chemical Classification of Cedkathryn a

Elucidation of the Pentanortriterpenoid Core Structure

The fundamental framework of Cedkathryn A is a highly modified and rearranged pentanortriterpenoid core. Unlike typical triterpenoids that possess a 30-carbon skeleton, pentanortriterpenoids have lost five carbon atoms through oxidative degradation, resulting in a C₂₅ scaffold.

The core of this compound is a complex tetracyclo[7.3.1.0¹⁹.0²⁶]tridecane ring system. This intricate structure consists of multiple fused rings, including cyclopropane (B1198618) and oxetane (B1205548) functionalities, which contribute to its significant molecular complexity. The elucidation of this core was heavily reliant on 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), which allowed researchers to piece together the carbon-carbon and carbon-hydrogen connectivities of the molecular skeleton.

Identification of Specific Substituents and Their Positions

The pentanortriterpenoid core of this compound is adorned with several distinct substituents, the identities and positions of which have been precisely mapped using spectroscopic data. The full IUPAC name for the compound is (1S,2S,3'S,4S,6R,9S,10R)-10-(3-furyl)-2',2'-dimethyl-3'-[(2S)-2-methyl-5-oxo-2-furyl]spiro[5,11-dioxatetracyclo[7.3.1.0¹⁹.0²⁶]tridecane-4,5'-tetrahydrofuran]-12-one. naturalproducts.net

The key substituents and structural features are:

A 3-furyl group attached at position C-10.

A lactone bridge , forming a C-12 carbonyl group.

A complex spiroketal linkage at C-4, connecting the core to a substituted tetrahydrofuran (B95107) ring.

The spiro-linked tetrahydrofuran ring is substituted with two methyl groups at the C-2' position and a butenolide (specifically, a (2S)-2-methyl-5-oxo-2-furyl) group at the C-3' position.

Table 1: Key Structural Features of this compound

| Structural Feature | Position | Method of Identification |

|---|---|---|

| Pentanortriterpenoid Core | Backbone | NMR (COSY, HMBC), Mass Spectrometry |

| 3-Furyl Group | C-10 | ¹H and ¹³C NMR |

| Lactone Carbonyl | C-12 | ¹³C NMR, Infrared Spectroscopy |

| Spiroketal | C-4 | ¹³C NMR, HMBC |

| Butenolide Ring | Substituent at C-3' | ¹H and ¹³C NMR |

Configuration and Conformation of Stereocenters and Rings

This compound possesses numerous stereocenters, leading to a specific three-dimensional arrangement that is critical to its identity. The absolute configuration of these chiral centers has been determined as 1S, 2S, 3'S, 4S, 6R, 9S, 10R, and 22S. naturalproducts.net This precise stereochemistry dictates the relative orientation of the substituents and the conformation of the fused ring system.

The determination of this complex stereostructure was likely achieved through advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides through-space correlations between protons, allowing for the deduction of their relative spatial positioning. The rigid nature of the fused tetracyclic core limits conformational flexibility, locking the molecule into a well-defined three-dimensional shape.

Comparison of this compound Structure with Known Limonoids and Triterpenoids

This compound is classified as a pentanortriterpenoid, a subgroup of limonoids. Limonoids are chemically diverse tetranortriterpenoids found predominantly in plant families like Meliaceae and Rutaceae. This compound's discovery in the Ptaeroxylaceae family is noteworthy.

Structurally, this compound is highly unusual when compared to more common limonoids like azadirachtin (B1665905) or limonin. While it shares the triterpenoid (B12794562) origin, its core skeleton is significantly rearranged. Research suggests a close structural relationship between the cedkathryns and another group of rare, highly oxidized pentanortriterpenes known as the cneorins , which feature a characteristic [4.3.1]propellane ring system. arkat-usa.org This shared complex core suggests a possible common biogenetic pathway involving extensive oxidative cyclizations and rearrangements of a limonoid precursor.

Structural Relationship to Other Compounds Isolated from Cedrelopsis Species

This compound was co-isolated from Cedrelopsis gracilis with a closely related compound, Cedkathryn B . scispace.comcolab.ws The two compounds are structural isomers, likely differing in the stereochemistry at one or more chiral centers or in the position of a double bond. The molecular formula for Cedkathryn B is also C₂₅H₂₈O₇. knapsackfamily.com

Furthermore, other related nortriterpenoids have been isolated from the sister species Cedrelopsis grevei. These include cedmilinol , a pentanortriterpenoid, and cedmiline , a hexanortriterpenoid. plante-essentielle.comresearchgate.net The isolation of these structurally complex and related molecules from different species within the same genus highlights a characteristic biosynthetic capability within Cedrelopsis to produce highly modified and rearranged limonoids. arkat-usa.org This chemical profile helps to distinguish the Cedrelopsis genus and the broader Ptaeroxylaceae family.

Biosynthetic Pathways and Theoretical Biogenesis of Cedkathryn a

General Biosynthetic Route to Triterpenoids from Squalene (B77637)

The biosynthesis of all triterpenoids, including the presumed precursor to Cedkathryn A, originates from the isoprenoid pathway. numberanalytics.com In higher plants, the cytosolic mevalonate (B85504) (MVA) pathway is primarily responsible for producing the C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are essential for triterpenoid (B12794562) synthesis. nih.govfrontiersin.org

The key steps leading to the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), are as follows:

Farnesyl Diphosphate (FPP) Synthesis : Two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C15 compound, farnesyl diphosphate (FPP). frontiersin.org

Squalene Synthesis : Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by the enzyme squalene synthase (SQS) to form the C30 acyclic hydrocarbon, squalene. nih.gov

Epoxidation : Squalene is then oxidized by squalene epoxidase (SQE), a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, to yield (3S)-2,3-oxidosqualene. nih.gov This epoxidation is a critical rate-limiting step and prepares the molecule for cyclization. nih.gov

This linear precursor, 2,3-oxidosqualene, stands at a major branching point in isoprenoid metabolism, ready to be transformed into a vast array of cyclic triterpenoid skeletons. rsc.orgnih.gov

| Enzyme | Function | Substrate | Product |

| Squalene Synthase (SQS) | Catalyzes the head-to-head condensation of two FPP molecules. | Farnesyl Diphosphate (FPP) | Squalene |

| Squalene Epoxidase (SQE) | Catalyzes the epoxidation of squalene. | Squalene | (3S)-2,3-Oxidosqualene |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene into various triterpene scaffolds. | (3S)-2,3-Oxidosqualene | Diverse triterpenoid skeletons (e.g., tirucallol) |

Post-squalene Modifications Leading to Limonoid and Pentanortriterpenoid Skeletons

The structural diversity of triterpenoids arises from the activity of oxidosqualene cyclases (OSCs), which catalyze the intricate cyclization of 2,3-oxidosqualene into specific tetracyclic or pentacyclic skeletons. frontiersin.org For limonoids and related nortriterpenoids found in the Meliaceae and Rutaceae families, the precursor is typically a protolimonoid with a tirucallane (B1253836) or euphane-type skeleton. frontiersin.orgfrontiersin.org

The transformation from a basic C30 triterpenoid skeleton to a C25 pentanortriterpenoid like this compound involves extensive oxidative modifications and skeletal rearrangements:

Initial Cyclization : An OSC enzyme likely catalyzes the cyclization of 2,3-oxidosqualene to a protolimonoid precursor such as tirucallol. frontiersin.org

Skeletal Rearrangement : A key rearrangement, known as the "apo-rearrangement," involves the migration of a methyl group, which is a hallmark of limonoid biosynthesis. nih.gov

Oxidative Modifications : The triterpenoid scaffold undergoes a series of oxidations, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s). These reactions introduce hydroxyl, keto, and epoxide functionalities, which are crucial for subsequent bond cleavage events. frontiersin.org

Carbon Loss (Nortriterpenoid Formation) : Limonoids are tetranortriterpenoids, meaning they have lost four carbon atoms from the original C30 skeleton. This loss typically occurs during the formation of the characteristic furan (B31954) ring from the C24-C27 side chain. nih.gov For a pentanortriterpenoid like this compound, an additional carbon atom must be excised from the core structure, a less common but documented modification in complex triterpenoids.

Proposed Enzymatic Transformations and Rearrangements in this compound Formation

The formation of this compound's unique structure necessitates a cascade of specific enzymatic reactions. nih.govvapourtec.comrsc.org While the exact sequence is unknown, a plausible hypothesis can be constructed based on its functional groups and ring system.

Protolimonoid Formation : The pathway likely begins with the OSC-mediated cyclization of 2,3-oxidosqualene to a tirucallol-type precursor.

Oxidation and Rearrangement : A series of CYP450-catalyzed oxidations would functionalize the rings. This is followed by the characteristic apo-rearrangement, shifting a methyl group from C-14 to C-8. acs.org

Furan Ring Formation : Oxidative degradation of the side chain leads to the formation of the furan ring, resulting in the loss of four carbons and the formation of a tetranortriterpenoid intermediate. nih.gov

Formation of the Pentanortriterpenoid Skeleton : The loss of the fifth carbon likely occurs via an oxidative cleavage of one of the rings, possibly through a Baeyer-Villiger type oxidation catalyzed by a Baeyer-Villiger monooxygenase (BVMO). This step is a key differentiator from standard limonoid biosynthesis.

Tailoring Reactions : Further enzymatic modifications, such as those catalyzed by acyltransferases, would install the remaining functional groups to yield the final structure of this compound. frontiersin.org

| Proposed Enzymatic Step | Enzyme Class | Transformation |

| Initial Cyclization | Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene → Protolimonoid scaffold |

| Oxidations & Rearrangements | Cytochrome P450s (CYP450s), Isomerases | Introduction of hydroxyls/ketones, apo-rearrangement |

| Furan Ring Formation | Oxidoreductases | Side-chain cleavage to form furan ring (loss of 4 carbons) |

| Ring Cleavage | Baeyer-Villiger Monooxygenase (BVMO) or similar | Oxidative cleavage of a carbocyclic ring (loss of 1 carbon) |

| Final Tailoring | Acyltransferases, Methyltransferases | Addition of final functional groups |

Hypothetical Biogenetic Connection to Co-occurring Metabolites in Cedrelopsis gracilis

Cedrelopsis gracilis is known to produce other secondary metabolites alongside this compound and B. surrey.ac.uk These include the prenylated coumarins O-methylalloptaeroxylin, ptaerochromenol, and umtatin. surrey.ac.ukresearchgate.net Additionally, the related species Cedrelopsis grevei produces other triterpenoids like cedashnine and β-amyrin. nih.gov

The biosynthetic pathways of these co-occurring compounds are linked at the level of primary metabolism. The prenyl side chains of the coumarins are derived from DMAPP, one of the same C5 isoprenoid units that initiate triterpenoid biosynthesis. nih.gov This suggests a shared pool of precursors (IPP and DMAPP) within the plant cells, which are channeled into different specialized metabolic pathways. The presence of other triterpenoids like β-amyrin in the genus points to the activity of multiple OSCs, each producing a different cyclic scaffold from the same 2,3-oxidosqualene precursor, highlighting the metabolic divergence that creates the chemical richness of the plant.

| Compound | Class | Plant Source | Biogenetic Precursor(s) |

| This compound | Pentanortriterpenoid | Cedrelopsis gracilis | 2,3-Oxidosqualene |

| O-methylalloptaeroxylin | Prenylated Coumarin | Cedrelopsis gracilis | Umbelliferone, DMAPP |

| Ptaerochromenol | Prenylated Coumarin | Cedrelopsis gracilis | Umbelliferone, DMAPP |

| Umtatin | Prenylated Coumarin | Cedrelopsis gracilis | Umbelliferone, DMAPP |

| Cedashnine | Triterpenoid | Cedrelopsis grevei | 2,3-Oxidosqualene |

Isotopic Labeling Studies for Elucidating Biosynthetic Intermediates

Isotopic labeling is a powerful technique to trace the flow of atoms through a metabolic pathway and is considered the gold standard for elucidating biosynthetic routes. researchgate.net Although such studies have not been reported for this compound, their application would be invaluable for confirming its theoretical biogenesis.

A potential experimental design would involve feeding cell cultures or whole plantlets of Cedrelopsis gracilis with isotopically labeled precursors. For example:

[¹³C]-Glucose or [¹³C]-Acetate : Feeding with ¹³C-labeled glucose or acetate (B1210297) would allow for the determination of the origin of the carbon backbone. Analysis of the resulting this compound by ¹³C-NMR or mass spectrometry would reveal the labeling pattern, confirming its origin from the MVA pathway and identifying which carbon atoms are lost during its formation. nih.gov

Labeled Intermediates : Feeding with labeled hypothetical intermediates, such as a synthesized ¹³C-labeled protolimonoid, could directly prove their involvement in the pathway. Successful incorporation of the label into this compound would provide strong evidence for the proposed sequence of reactions.

Such experiments have been successfully used to unravel the complex biosynthetic pathways of other intricate triterpenoids, such as azadirachtin (B1665905), and would be essential to move the biogenesis of this compound from a hypothetical model to a confirmed pathway. nih.govnih.gov

Advanced Analytical and Characterization Methodologies for Cedkathryn a

Development of Quantitative Analytical Methods for Cedkathryn A in Plant Extracts.

The quantification of this compound in its natural source, the plant extracts of Cedrelopsis gracilis, would necessitate the development of robust and validated analytical methods. The choice of method would depend on the physicochemical properties of this compound, such as its polarity, volatility, and spectral characteristics.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone technique for the quantification of non-volatile organic compounds in complex mixtures like plant extracts. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

The development of such a method would entail a systematic optimization of several parameters to achieve a well-resolved peak for this compound, free from interference from other matrix components. Key parameters for optimization would include:

Column Chemistry: Selection of the appropriate stationary phase (e.g., C18, C8, Phenyl-Hexyl) and column dimensions (length, internal diameter, and particle size) to ensure optimal separation efficiency.

Mobile Phase Composition: A gradient elution using a mixture of solvents, such as water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol, would be systematically varied to achieve the best separation.

Flow Rate and Temperature: These would be optimized to ensure good peak resolution and a reasonable analysis time.

UV Wavelength: The UV detector would be set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. This would be determined by acquiring a UV spectrum of a purified standard of this compound.

Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (Hypothetical) |

| Injection Volume | 10 µL |

Method validation would be performed according to established guidelines (e.g., ICH) to ensure linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a pentanortriterpenoid, it is likely not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step would be necessary to increase its volatility. A common derivatization technique for compounds with hydroxyl or carboxyl groups is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.

The derivatized this compound would then be injected into the GC-MS system. The gas chromatograph would separate the derivatized compound from other components in the extract based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer would then fragment the eluted compound, providing a unique mass spectrum that can be used for identification and quantification.

Hypothetical GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-800 |

| Quantification Ion | A specific fragment ion of the derivatized this compound |

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for an identical standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the qNMR analysis of this compound in a plant extract, a specific, well-resolved proton (¹H) signal of this compound would be chosen for integration. A certified internal standard with a known concentration and a signal in a clear region of the spectrum would be added to the sample. The concentration of this compound can then be calculated by comparing the integral of its signal to the integral of the signal from the internal standard.

Hypothetical ¹H-qNMR Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Spectrometer | 500 MHz NMR Spectrometer |

| Solvent | Deuterated Chloroform (CDCl₃) |

| Internal Standard | Maleic Anhydride or Dimethyl Sulfone |

| Pulse Sequence | Standard 30° or 90° pulse |

| Relaxation Delay (d1) | Optimized for full relaxation of both analyte and standard signals |

| Number of Scans | Sufficient for a good signal-to-noise ratio |

| Data Processing | Baseline and phase correction, integration of selected signals |

Solid-State Characterization (e.g., X-ray Crystallography of crystalline derivatives/analogs).

The three-dimensional atomic arrangement of a molecule in its solid state can be definitively determined by X-ray crystallography. This technique requires a single, high-quality crystal of the compound. For a complex natural product like this compound, obtaining suitable crystals directly from the natural extract can be challenging. Therefore, it is common practice to create crystalline derivatives or analogs to facilitate crystallization.

If a suitable crystal of this compound or a derivative were obtained, it would be mounted on a goniometer and irradiated with a beam of X-rays. The resulting diffraction pattern would be collected and analyzed. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the precise coordinates of each atom in the molecule can be determined. This provides unambiguous information about the compound's stereochemistry and conformation in the solid state. To date, no published X-ray crystallographic data for this compound or its derivatives are available.

Metabolomic Profiling of Cedrelopsis gracilis using Advanced Techniques (e.g., LC-MS/MS, GC-MS).

Metabolomics aims to provide a comprehensive profile of all the low molecular weight metabolites in a biological sample. For Cedrelopsis gracilis, a metabolomic study would involve the use of advanced analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze extracts from different parts of the plant (e.g., bark, leaves).

An untargeted metabolomics approach would be employed to capture a broad range of chemical classes. The data obtained from these analyses would consist of a large number of metabolic features, each characterized by its retention time and mass-to-charge ratio (m/z). By comparing the metabolomic profiles of different samples (e.g., from different geographical locations or under different environmental conditions), it would be possible to identify variations in the chemical composition of the plant.

While this compound has been identified as a constituent of Cedrelopsis gracilis, there are no specific metabolomic studies in the public domain that detail the profiling of this plant with a focus on or mention of this compound. Such a study would be instrumental in understanding the biosynthesis of this compound and its role within the plant's metabolic network.

Future Research Perspectives on Cedkathryn a

Complete Elucidation of the Biosynthetic Pathway of Cedkathryn A

The biosynthesis of triterpenoids is a complex process, and the specific pathway leading to this compound remains to be fully detailed. researchgate.net A proposed biosynthetic pathway for triterpenes and steroids has been put forward, which could serve as a foundational model for investigating this compound's formation. researchgate.net Future research should focus on identifying the specific enzymes and genetic sequences in Cedrelopsis gracilis responsible for the intricate cyclization and oxidation steps that result in the pentanortriterpenoid skeleton. Isotopic labeling studies, combined with genomic and transcriptomic analysis of the source organism, will be instrumental in mapping this pathway. Understanding the biosynthesis is not only of fundamental scientific interest but also opens avenues for biotechnological production of this compound and related compounds.

Exploration of Structural Diversity and Chemical Space of Cedrelopsis Natural Products

The genus Cedrelopsis is a rich source of diverse secondary metabolites. surrey.ac.ukresearchgate.netresearchgate.netmdpi.com Various species have yielded a range of compounds, including prenylated coumarins, flavonoids, and other triterpenoids. surrey.ac.ukresearchgate.netresearchgate.net For instance, Cedrelopsis grevei has been found to contain triterpenoid (B12794562) derivatives like cedashnine and the quassinoid cedphiline, while Cedrelopsis microfoliata produces compounds such as microfolian and cedrecoumarin A. researchgate.netnih.gov A systematic investigation into the chemical constituents of other Cedrelopsis species is warranted. This exploration could lead to the discovery of new analogues of this compound with variations in their core structure, substitution patterns, and stereochemistry. Such studies would expand the known chemical space of Cedrelopsis natural products and could provide a library of related compounds for further investigation.

Development of Chemoenzymatic or Biomimetic Synthesis Routes for this compound

The complex structure of this compound presents a significant challenge for traditional chemical synthesis. Future efforts should explore more innovative and efficient synthetic strategies.

Chemoenzymatic Synthesis : This approach combines the strengths of chemical synthesis with the high selectivity of enzymatic reactions. nih.govmdpi.com By identifying and harnessing the key enzymes from the biosynthetic pathway of this compound, it may be possible to develop a highly efficient and stereoselective synthesis. nih.govrsc.org This could involve using enzymes to perform difficult transformations on chemically synthesized intermediates. rsc.org

Biomimetic Synthesis : This strategy aims to mimic the proposed biosynthetic pathway in a laboratory setting. numberanalytics.com This could involve, for example, a biomimetic photochemical electrocyclization to construct the core bicyclic framework from a suitable open-chain precursor. udel.edumdpi.com Successful biomimetic synthesis not only provides access to the natural product but also lends support to the hypothesized biosynthetic route. nih.gov

Advanced Computational Studies on Conformational Dynamics and Reactivity

Computational modeling offers a powerful tool for understanding the three-dimensional structure and chemical behavior of complex molecules like this compound. vulcanchem.com Future computational studies should focus on:

Conformational Analysis : A thorough investigation of the conformational landscape of this compound to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules.

Reactivity Mapping : Using quantum chemical calculations to predict the reactivity of different functional groups within the this compound molecule. This can help in planning chemical modifications and understanding its stability.

These computational insights can guide synthetic efforts and provide a deeper understanding of the molecule's intrinsic properties.

Methodological Advancements in the Isolation and Characterization of Complex Triterpenoids

The isolation of pure this compound from Cedrelopsis gracilis is a critical first step for any further study. nih.govmdpi.com While initial isolation has been achieved, future research could focus on optimizing these methods. surrey.ac.uknih.gov The complexity of plant extracts, which contain numerous related compounds, necessitates advanced separation techniques. nih.govucc.edu.gh The development of more efficient and selective chromatographic methods, potentially utilizing novel stationary phases or counter-current chromatography, could significantly improve the yield and purity of isolated this compound. Furthermore, the application of advanced spectroscopic techniques, such as cryogenic NMR and high-resolution mass spectrometry, will be essential for the unambiguous characterization of this compound and any newly discovered analogues. nih.govglobalresearchonline.net

Investigations into Molecular Recognition and Binding Properties

Understanding how this compound interacts with other molecules is fundamental to exploring its potential applications. Without delving into its biological effects, theoretical and in vitro studies can provide significant insights into its molecular recognition capabilities.

Theoretical Modeling : Molecular docking simulations can be employed to predict how this compound might bind to the active sites of various proteins or other biological macromolecules. nih.govnih.gov These models are guided by principles of molecular complementarity, including shape and electrostatic interactions. nobelprize.org

In Vitro Binding Assays : Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and affinity chromatography can be used to experimentally validate the predictions from theoretical models. mdpi.com These assays can quantify the binding affinity and thermodynamics of this compound's interactions with specific target molecules. The study of interactions with nucleic acids, for instance, could reveal preferences for specific DNA or RNA structures. rsc.org

These investigations will provide a detailed picture of the non-covalent interactions that govern the molecular recognition of this compound, laying the groundwork for future functional studies.

Conclusion

Summary of Key Findings Regarding Cedkathryn A

This compound is classified as a novel pentanortriterpenoid, a type of modified triterpene. nih.gov Its discovery was the result of phytochemical investigations into the flora of Madagascar. Researchers successfully isolated this compound from the stem bark of the plant Cedrelopsis gracilis, which belongs to the Ptaeroxylaceae family. nih.govsurrey.ac.ukscispace.com The isolation process also yielded its counterpart, Cedkathryn B, alongside several other known compounds, including prenylated coumarins. nih.govscispace.com

The structural elucidation of this compound was a significant undertaking, accomplished primarily through the application of advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a crucial role. nih.gov These analyses revealed a complex molecular architecture. A key structural feature of this compound is the presence of a fused cyclopropyl-lactone motif, a structural element that is of considerable interest in natural product chemistry due to its occurrence in various biologically active molecules. researchgate.net

Significance of this compound in Natural Product Chemistry and Phytochemistry

The discovery and characterization of this compound hold considerable significance for several reasons. From a phytochemical perspective, it enhances the understanding of the chemical diversity within the Cedrelopsis genus. scholarsresearchlibrary.com The identification of such a complex nortriterpenoid contributes to the chemotaxonomic data of the Ptaeroxylaceae family, providing insights into the biosynthetic capabilities of these plant species. wikipedia.org

In the broader field of natural product chemistry, this compound serves as an example of the intricate and unique molecular architectures that nature can produce. scholarsresearchlibrary.com Its complex, polycyclic structure, featuring a fused cyclopropyl-lactone, presents a challenging and attractive target for synthetic organic chemists. researchgate.nettkk.firsc.org Compounds with such intricate ring systems often drive the development of new synthetic methodologies and strategies. rsc.org The study of molecules like this compound pushes the boundaries of structural determination and stimulates innovation in total synthesis.

Outlook for Future Research Trajectories in this Compound Class

The initial research on this compound has laid the groundwork for several promising future research directions. A primary objective in the field will be the total synthesis of the molecule. Achieving a total synthesis would not only provide ultimate proof of its elucidated structure but would also offer a scalable route to produce the compound and its analogues for further study. tkk.fi The development of a synthetic pathway could also pioneer new methods for constructing complex polycyclic systems, particularly the challenging cyclopropane-fused lactone core. rsc.orgnih.gov

Furthermore, the biological activity of this compound remains largely unexplored. A crucial future trajectory will be to conduct comprehensive biological screening to determine its potential pharmacological properties. Given that many terpenoids and compounds with fused-lactone rings exhibit a range of bioactivities, investigating this compound for effects such as antimicrobial, anti-inflammatory, or cytotoxic properties is a logical and important next step. researchgate.net

Finally, future research may also delve into the biosynthesis of this compound. Understanding the enzymatic pathways that the Cedrelopsis gracilis plant uses to construct such a complex molecule from simpler precursors would be a significant contribution to the field of chemical biology and could enable biotechnological production methods.

Q & A

Basic: How should researchers design initial experiments to validate the synthesis protocol of Cedkathryn A?

Methodological Answer:

- Step 1 : Replicate published synthesis routes with strict adherence to documented conditions (temperature, solvent ratios, catalysts). Use high-purity reagents and validate via mass spectrometry .

- Step 2 : Compare yield and purity metrics against existing literature. Discrepancies >5% warrant re-evaluation of procedural variables (e.g., inert atmosphere, stirring rates) .

- Step 3 : Characterize intermediates using FTIR and HPLC to isolate reaction bottlenecks. Document deviations in supplementary materials for transparency .

Basic: What strategies ensure rigorous literature review for this compound-related studies?

Methodological Answer:

- Use Boolean operators in Scopus/PubMed (e.g., "this compound AND (synthesis OR pharmacokinetics)"). Filter by publication date (last 5 years) and impact factor (>3.0) .

- Track citations via Google Scholar’s "Cited by" feature to identify foundational studies and emerging trends .

- Create an annotated bibliography highlighting conflicting results (e.g., solubility discrepancies) to frame research gaps .

Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity profiles?

Methodological Answer:

- Triangulation Approach : Cross-validate assays (e.g., in vitro vs. in vivo models) and standardize cell lines/passage numbers to reduce variability .

- Statistical Re-analysis : Apply meta-analysis to pooled data, adjusting for batch effects or outliers. Bayesian hierarchical models quantify uncertainty in conflicting results .

- Mechanistic Studies : Use molecular docking simulations to probe target binding affinities, reconciling divergent IC50 values with structural data .

Advanced: What frameworks guide hypothesis-driven research on this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- PICO Adaptation : Define Population (target proteins), Intervention (structural analogs), Comparison (wild-type vs. mutant receptors), and Outcomes (binding energy ΔG) .

- SAR Workflow :

Basic: How should researchers document experimental protocols for this compound to ensure reproducibility?

Methodological Answer:

- Detailed Metadata : Report equipment calibration dates, solvent lot numbers, and ambient humidity levels. Use SI units and avoid ambiguous terms like "overnight" .

- Pre-registration : Upload protocols to repositories like Open Science Framework before experimentation to mitigate hindsight bias .

- Replication Checklist : Include step-by-step videos or schematics for complex steps (e.g., chromatography gradients) .

Advanced: What interdisciplinary approaches enhance this compound’s translational potential?

Methodological Answer:

- Collaborative Design : Partner with computational chemists to predict metabolic pathways and toxicology profiles via in silico tools (e.g., SwissADME) .

- Multi-omics Integration : Combine proteomics (target engagement) and transcriptomics (pathway modulation) to map mechanisms beyond single-target hypotheses .

- Ethical Frameworks : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies addressing unmet clinical needs .

Basic: How to ethically source this compound analogs for academic research?

Methodological Answer:

- Material Transfer Agreements (MTAs) : Request compounds from verified repositories (e.g., Sigma-Aldrich, MolPort) with proper licensing. Cite CAS numbers in publications .

- Synthetic Prioritization : If unavailable, justify in-house synthesis in grants, emphasizing cost-benefit analyses of custom routes vs. commercial availability .

Advanced: What statistical methods validate this compound’s dose-response anomalies in heterogeneous samples?

Methodological Answer:

- Non-linear Regression : Fit sigmoidal curves using variable slope models (GraphPad Prism) to account for Hill coefficient variability .

- Bootstrap Resampling : Generate 95% confidence intervals for EC50 values, addressing small-sample limitations .

- Sensitivity Analysis : Test robustness to outliers by iteratively excluding data points and recalculating significance (p < 0.01 threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.